Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl-
Description
The compound Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- (systematic IUPAC name) is a substituted aniline derivative featuring a cyclopropylmethyl and propyl group on the amine nitrogen, along with a nitro group at the para position and a methyl group at the meta position of the benzene ring.
Properties
CAS No. |
821776-82-3 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C14H20N2O2/c1-3-8-15(10-12-4-5-12)13-6-7-14(16(17)18)11(2)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3 |
InChI Key |
CJMIWCMJQGMAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination for N-(cyclopropylmethyl) Substitution
A key method for installing the N-(cyclopropylmethyl) group is reductive amination of the aniline nitrogen with cyclopropylcarbaldehyde.
-
- Starting from 3-methyl-4-nitroaniline or its ester derivatives, the compound is reacted with cyclopropylcarbaldehyde in the presence of a hydrogenation catalyst such as 5% platinum on carbon.
- The reaction is performed under hydrogen pressure (1.0–3.0 MPa) at temperatures ranging from 40°C to 100°C for 12–16 hours.
- Acetic acid is often added as a co-catalyst or acidifying agent to facilitate imine formation and reduction.
- Solvents like methanol, ethanol, or ethyl acetate are used depending on the ester derivative.
- After completion, the catalyst is filtered off, solvent removed, and the product purified.
-
- High yields of 93–95% are reported with product purities above 97% (by external standard methods).
- Characterization by LC/MS confirms the expected molecular ion peaks (e.g., m/z = 224 for methyl ester derivative).
| Embodiment | Starting Material | Catalyst | Pressure (MPa) | Temp (°C) | Time (h) | Solvent | Product Yield (%) | Purity (%) | LC/MS [M+1] m/z |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 3-nitro-2-fluoro-methyl benzoate | 5% Pt/C (0.2 g) | 1.0 | 40 | 12 | Methanol | 95.4 | 98.5 | 224 |
| 2 | 3-nitro-2-fluoro-ethyl benzoate | 5% Pt/C (0.42 g) | 2.0 | 60 | 14 | Ethanol | 93.2 | 98.0 | 238 |
| 3 | 3-nitro-2-fluoro-propyl benzoate | 5% Pt/C (0.91 g) | 3.0 | 100 | 16 | Ethyl acetate | 94.2 | 97.5 | 252 |
Table 1: Reductive amination conditions for N-(cyclopropylmethyl) substitution on benzoate esters.
N-Alkylation for N-Propyl Substitution
Following the installation of the cyclopropylmethyl group, the secondary amine can be further alkylated with propyl halides or equivalent alkylating agents.
- Typical Alkylation Agents: Propyl bromide or propyl chloride.
-
- The reaction is carried out under basic conditions, often using bases such as sodium hydride or potassium carbonate.
- Solvents like acetonitrile or dimethylformamide (DMF) are employed.
- Temperature control is essential to avoid over-alkylation or side reactions.
-
- Direct alkylation of the primary aniline with both alkyl groups sequentially.
- Use of reductive amination with propionaldehyde followed by cyclopropylmethylation.
Nitration and Methylation of the Aromatic Ring
- The 3-methyl-4-nitro substitution pattern on the benzene ring is typically introduced before amine functionalization.
- Starting from toluene derivatives, nitration is performed under controlled acidic conditions (e.g., nitric acid and sulfuric acid mixtures) to direct substitution to the 4-position relative to methyl.
- Alternatively, commercially available 3-methyl-4-nitroaniline can be used as a starting material.
Alternative Synthetic Routes and Related Compounds
- Related synthetic strategies in the fentanyl series and aniline derivatives demonstrate similar reductive amination and N-alkylation steps, providing precedent for the preparation of complex N-substituted anilines.
- The use of catalytic hydrogenation with platinum or palladium catalysts under mild conditions is a common theme in these syntheses.
- The patent literature further confirms the utility of reductive amination with cyclopropylcarbaldehyde to obtain N-cyclopropylmethyl anilines with high purity and yield.
Summary Table of Preparation Methods
Characterization and Purity
- Products are typically characterized by LC/MS, showing molecular ion peaks consistent with the expected molecular weights.
- NMR spectroscopy (1H and 13C) confirms substitution patterns and purity.
- Yields are consistently high (above 90%), with purities exceeding 97%, indicating efficient and clean synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Nitric acid or other oxidizing agents.
Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of cyclopropylmethyl-3-methyl-4-nitroaniline.
Reduction: Formation of cyclopropylmethyl-3-methyl-4-nitrosoaniline.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural features of the target compound and its analogs include:
Key Observations :
- Profluralin shares the N-cyclopropylmethyl and N-propyl groups but differs in benzene ring substitutions (2,6-dinitro and 4-trifluoromethyl), which enhance its herbicidal activity .
- The compound from lacks the 3-methyl group but retains the 4-nitro substituent, highlighting the role of methyl groups in steric or electronic modulation.
- The methoxyethyl variant () demonstrates how substituent polarity (methoxy vs. cyclopropylmethyl) affects physicochemical properties like lipophilicity .
Physicochemical Properties
Analysis :
- Profluralin’s trifluoromethyl group contributes to its stability and bioactivity as a pre-emergent herbicide .
Biological Activity
Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- (CAS No. 821776-82-3) is an organic compound classified as an amine, characterized by its unique structural features, including a benzene ring with a nitro group, methyl group, and an amine group substituted with cyclopropylmethyl and propyl groups. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, presenting research findings, mechanisms of action, and comparative analysis with similar compounds.
Structure and Composition
The molecular formula of Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- is C14H20N2O2, with a molecular weight of 248.32 g/mol. Its structure features:
- Benzene Ring : A six-membered carbon ring with alternating double bonds.
- Nitro Group : A -NO2 group that can undergo bioreduction.
- Amine Group : An -NH group that can participate in hydrogen bonding.
- Cyclopropylmethyl and Propyl Substituents : These groups influence the steric and electronic properties of the compound.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Nitration : Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
- Amination : Addition of the amine group using ammonia or amines.
- Alkylation : Introduction of cyclopropylmethyl and propyl groups using alkyl halides in the presence of a base.
The biological activity of Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- is primarily attributed to its interactions with various biomolecules:
- Redox Reactions : The nitro group can be reduced to form reactive intermediates which may interact with cellular components, leading to biological effects.
- Enzyme Interaction : The amine group can form hydrogen bonds with enzymes and receptors, modulating their activity.
Antimicrobial Activity
Studies have indicated that derivatives of benzenamines exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
Anticancer Potential
Research into similar nitro-substituted compounds has suggested potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are required to establish the efficacy of Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- in cancer models.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl- | Nitro group, cyclopropylmethyl and propyl substituents | Potential antimicrobial and anticancer properties |
| Benzenamine, N,N-dimethyl- | Dimethyl groups instead of cyclopropylmethyl | Similar antimicrobial properties but differing reactivity |
| Benzenamine, N-phenyl- | Phenyl group instead of cyclopropylmethyl | Different biological profile due to sterics |
Study on Nitro Compounds
A study published in 2018 investigated various nitro-substituted benzenamines for their biological activities. It was found that these compounds could modulate enzyme activities involved in metabolic processes . While Benzenamine, N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propyl-'s specific data were not included, it is hypothesized to exhibit similar interactions based on structural similarities.
Clinical Applications
Research into related compounds has led to the exploration of their use in drug development for conditions such as inflammation and cancer. For instance, modifications to the nitrobenzene structure have resulted in compounds that inhibit key signaling pathways involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
